molecular formula C16H20ClN3O2S B3966787 N-(2-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(2-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B3966787
M. Wt: 353.9 g/mol
InChI Key: HSHJFFWYSKKKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(2-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors in the brain. These receptors are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. This compound has also been shown to produce subjective effects such as euphoria, anxiety, and altered perception.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It also exhibits a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of psychoactive compounds. However, this compound has several limitations for use in lab experiments. It has a narrow therapeutic window and can produce adverse effects at high doses. It is also a controlled substance in many countries, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for anxiety disorders and depression. Further research is needed to determine the optimal dose and administration route for these applications. Another area of interest is its potential use as a cognitive enhancer. Research is needed to determine the long-term effects of this compound on cognitive function and to identify any potential adverse effects. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify any potential therapeutic targets.

Scientific Research Applications

N-(2-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anxiogenic and hallucinogenic effects, making it a promising candidate for the treatment of anxiety disorders and depression. This compound has also been studied for its potential use as a cognitive enhancer and in the treatment of Parkinson's disease.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c17-12-4-1-2-5-13(12)18-16(23)20-9-7-19(8-10-20)15(21)14-6-3-11-22-14/h1-2,4-5,14H,3,6-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHJFFWYSKKKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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